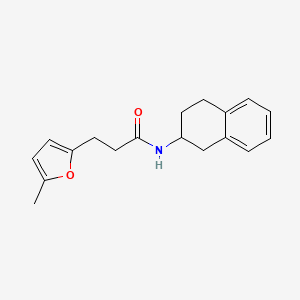
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide, also known as TMFNP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound is a potent ligand for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Ru(0)-Catalyzed Selective Coupling Reactions
A study by Hirano et al. (2017) presented a method involving Ru(0)-catalyzed C3-selective direct coupling reactions of unsaturated 5-membered heterocycles with methyl methacrylate or methacryl amide. This method was applied to synthesize a pesticide lead structurally related to the compound , demonstrating the utility of such reactions in creating bioactive molecules with potential agricultural applications Hirano, M., Moritake, M., Murakami, T., & Komine, N. (2017). Chemistry Letters.
Synthesis and Potential PET Radiotracers
Abate et al. (2011) designed novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research highlights the compound's relevance in developing diagnostic tools for oncology, underscoring the broader applications of such chemical structures in medical imaging and diagnosis Abate, C., Niso, M., Lacivita, E., Mosier, P., Toscano, A., & Perrone, R. (2011). Journal of Medicinal Chemistry.
Structural and Reactivity Studies
Gouda et al. (2022) explored a competition between hydrogen bonding, stacking, and halogen bonding in a compound containing a similar tetrahydronaphthalene moiety. Their study provides insights into the structural stability, noncovalent interactions, and potential biological relevance of such compounds Gouda, M., Ferjani, H., Abd El‐Lateef, H. A., Khalaf, M. M., Shaaban, S., & Yousef, T. (2022). International Journal of Molecular Sciences.
Opioid Ligands Design
Deekonda et al. (2016) reported on the design and synthesis of opioid ligands based on a 5-amino substituted (tetrahydronaphthalen-2-yl)methyl moiety. This research contributes to understanding the structure-activity relationship of opioid ligands, which could inform the development of novel analgesics Deekonda, S., Rankin, D. R., Davis, P., Lai, J., Vanderah, T., Porecca, F., & Hruby, V. (2016). Bioorganic & Medicinal Chemistry.
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-6,9,16H,7-8,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDIWTVHXLWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
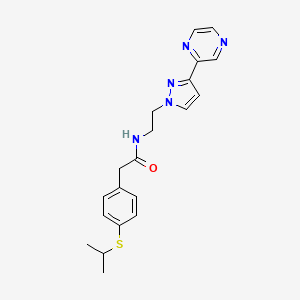
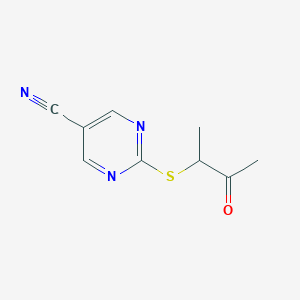
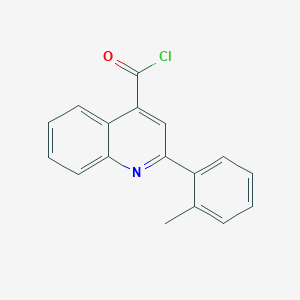
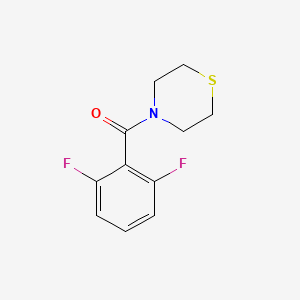
![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
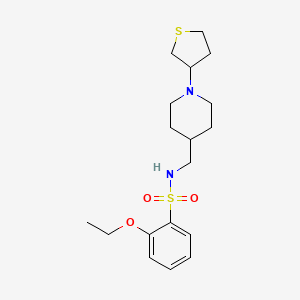
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)
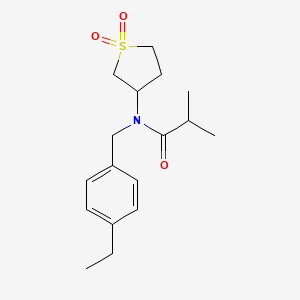
![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)
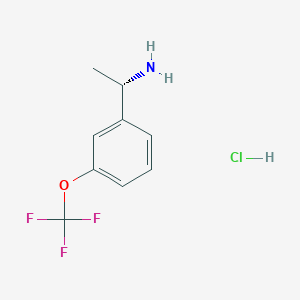
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)